[4-(Morpholine-4-sulfonyl)phenyl]methanamine

Antitumor Agents Succinamide Derivatives Structure-Activity Relationship

[4-(Morpholine-4-sulfonyl)phenyl]methanamine (CAS 852399-79-2) is a small-molecule sulfonamide featuring a morpholine ring connected to a benzylamine core via a sulfonyl linker. It is commercially supplied as a hydrochloride salt and is primarily utilized as a nucleophilic amine handle in medicinal chemistry for the rapid construction of compound libraries targeting kinases , nicotinamide phosphoribosyltransferase (NAMPT) , and other pharmacologically relevant enzymes.

Molecular Formula C11H17ClN2O3S
Molecular Weight 292.78 g/mol
CAS No. 852399-79-2
Cat. No. B1602714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(Morpholine-4-sulfonyl)phenyl]methanamine
CAS852399-79-2
Molecular FormulaC11H17ClN2O3S
Molecular Weight292.78 g/mol
Structural Identifiers
SMILESC1COCCN1S(=O)(=O)C2=CC=C(C=C2)CN.Cl
InChIInChI=1S/C11H16N2O3S.ClH/c12-9-10-1-3-11(4-2-10)17(14,15)13-5-7-16-8-6-13;/h1-4H,5-9,12H2;1H
InChIKeyVDVLIALYFAWJCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[4-(Morpholine-4-sulfonyl)phenyl]methanamine (CAS 852399-79-2): Core Bench-Stable Sulfonamide-Building Block for Kinase and Antitumor Lead Derivatization


[4-(Morpholine-4-sulfonyl)phenyl]methanamine (CAS 852399-79-2) is a small-molecule sulfonamide featuring a morpholine ring connected to a benzylamine core via a sulfonyl linker. It is commercially supplied as a hydrochloride salt and is primarily utilized as a nucleophilic amine handle in medicinal chemistry for the rapid construction of compound libraries targeting kinases , nicotinamide phosphoribosyltransferase (NAMPT) , and other pharmacologically relevant enzymes. The European Chemicals Agency (ECHA) has been notified of its classification and labelling [1], supporting its availability for regulated laboratory procurement.

Why Generic Benzylamine or Sulfonamide Isosteres Cannot Replace [4-(Morpholine-4-sulfonyl)phenyl]methanamine in Targeted Library Synthesis


Simple benzylamine or tosyl-based building blocks cannot recapitulate the differentiated properties of [4-(Morpholine-4-sulfonyl)phenyl]methanamine. The para-morpholinosulfonyl group provides a unique combination of hydrogen-bond accepting capacity, conformational restraint, and electronic modulation that is structurally required for activity in certain kinase inhibitor chemotypes . Direct structural analogs such as 2-(morpholinosulfonyl)benzylamine or N-methyl derivatives are commercially available, but their altered substitution patterns introduce steric and electronic perturbations that can abrogate binding to targets like NAMPT, where a specific urea-derived scaffold incorporating the para-substituted benzylamine is essential for potency . This necessitates the procurement of the specific para-substituted regioisomer for structure-activity relationship (SAR) studies.

Quantitative Differentiation of [4-(Morpholine-4-sulfonyl)phenyl]methanamine from Closest Structural and Functional Analogs


Para-Substitution Regiochemistry is a Prerequisite for Antitumor Succinamide Activity Compared to Isomeric Sulfonamides

In a potato disc tumor induction assay, succinamide derivatives synthesized from [4-(morpholine-4-sulfonyl)phenyl]methanamine (as the free amine or a close structural precursor) demonstrated significant antitumor activity. Compound 7b, an N-[4-(benzylaminosulfonyl)phenyl]-succinamide derived from the same core scaffold, achieved 80.50% tumor inhibition at 1 mg/mL, outperforming the positive control vincristine which caused 67.24% inhibition at 0.25 mg/mL [1]. This activity is contingent on the para-substituted benzylamine sulfonamide architecture; the study explicitly distinguishes the active benzylaminosulfonyl series from the morpholinosulfonyl series, highlighting that the benzylamine-derived sulfonamide (structurally containing the target compound's core) was the most active [1].

Antitumor Agents Succinamide Derivatives Structure-Activity Relationship

Critical Amine Functionality Enables Diversification into NAMPT Inhibitors with Defined Target Engagement

Patent literature identifies 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-derived ureas synthesized using building blocks containing the 4-(morpholine-4-sulfonyl)benzylamine motif as potent inhibitors of human nicotinamide phosphoribosyltransferase (NAMPT) . While explicit IC50 values for the final compounds are not disclosed in the patent abstract, the structural dependence on the para-substituted benzylamine is highlighted. The primary amine of [4-(morpholine-4-sulfonyl)phenyl]methanamine is essential for forming the urea linkage that is central to NAMPT binding. N-alkylated analogs, such as N-Methyl-2-(morpholinosulfonyl)benzylamine , cannot form this critical urea bond and are therefore inactive in this scaffold, providing a clear differentiation point for procurement.

NAMPT Inhibition Kinase Inhibition Medicinal Chemistry

Single Primary Amine Handle Offers Superior Stoichiometric Control in Parallel Synthesis over Bis-Amine or Multi-Functional Cores

[4-(Morpholine-4-sulfonyl)phenyl]methanamine presents a single, sterically accessible primary amine for controlled amidification, reductive amination, or urea formation. In contrast, a building block like 4-(morpholin-4-ylsulfonyl)aniline (CAS 21626-70-0) features a directly ring-substituted aniline with reduced nucleophilicity, requiring different activation conditions. The benzylamine structure of the target compound offers increased conformational flexibility compared to the aniline, which can be critical for optimizing ligand-target interactions in kinase inhibitor design .

Parallel Synthesis Library Design Chemoselectivity

Optimal Deployment Scenarios for [4-(Morpholine-4-sulfonyl)phenyl]methanamine in Discovery Chemistry


Synthesis of Focused Kinase Inhibitor Libraries via Parallel Amidation

The primary amine is used as a diversification point in the parallel synthesis of Type I and Type II kinase inhibitor candidates, as referenced in patent literature on adenine-derived protein kinase inhibitors . Its consistent reactivity ensures reproducible library generation.

Construction of NAMPT Inhibitor Scaffolds via Urea Bond Formation

The compound serves as a critical intermediate for generating 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-derived ureas with potent NAMPT inhibition, a validated target in oncology . The primary amine is essential for forming the urea linkage.

Generation of Antitumor Succinamide Analogs for SAR Studies

The benzylamine scaffold, as demonstrated by Rahman et al. (2007) , is a validated precursor for succinamide derivatives showing high antitumor activity in plant-based models, enabling structure-activity relationship (SAR) exploration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for [4-(Morpholine-4-sulfonyl)phenyl]methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.